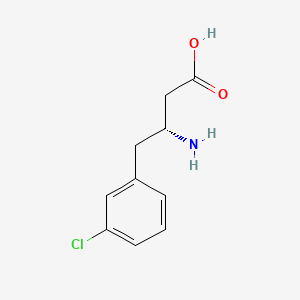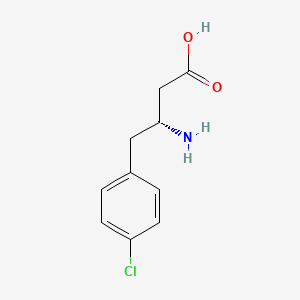
3-(4-氯苯基)异噁唑
描述
3-(4-Chlorophenyl)isoxazole is a chemical compound with the molecular formula C9H6ClNO . It belongs to the class of isoxazole derivatives, which are five-membered heterocycles. Isoxazoles have attracted attention due to their diverse pharmacological properties and potential therapeutic applications .
Synthesis Analysis
Several methods exist for synthesizing isoxazole derivatives. One study synthesized a series of 3-(4-chlorophenyl)-4-substituted pyrazoles and tested them for antifungal and antibacterial activity. These derivatives were evaluated using various models, including cell lines and experimental animal disease models . Another study reported the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazoles as potential antitubercular agents .
Chemical Reactions Analysis
The reactivity of 3-(4-Chlorophenyl)isoxazole depends on its functional groups. For example, it can undergo condensation reactions with hydroxylamine to form 3,4,5-trisubstituted isoxazoles . Additionally, it has been tested for antifungal and antibacterial activity, indicating its potential biological interactions .
科学研究应用
合成和表征
3-(4-氯苯基)异噁唑及其衍生物一直是化学研究的焦点,特别是在合成和结构分析方面。例如,通过使用各种光谱技术合成和表征了3-(4-氯苯基)-3a,4,7,7a-四氢-4,7-甲基苯并[d]异噁唑。对这种衍生物进行了量子化学计算,使用密度泛函理论(DFT)来了解其分子性质和行为。重点关注其振动频率、化学位移、吸收波长值和非线性光学(NLO)行为。此外,评估了这种化合物的抗氧化和抗微生物活性,突显了其在药物化学中的潜力(Eryılmaz等,2016)。
生物活性和药用潜力
许多研究关注异噁唑衍生物的生物活性。这些化合物已被评估其作为药物制剂的潜力。例如,研究突出了制备以4-吡啶基和o-氯苯基取代的异噁唑-4-羧酸及其药用意义。一些化合物表现出肌肉松弛活性,表明可能具有治疗应用(Arena et al., 1975)。此外,合成了N-苯基-5-羧酰胺基异噁唑,并评估了其抗癌活性,特别是对结肠癌的作用。这些研究突显了3-(4-氯苯基)异噁唑衍生物作为化疗药物的潜力,其机制涉及抑制关键信号通路(Shaw et al., 2012)。
化学结构和性质分析
对3-(4-氯苯基)异噁唑衍生物的化学结构和性质进行了广泛研究。例如,分析了各种衍生物的晶体结构,提供了有关分子构象和分子间相互作用的见解。这些研究对于理解这些化合物的反应性和稳定性至关重要,为它们在各个领域的实际应用铺平了道路(Lim et al., 2011)。
作用机制
Target of Action
3-(4-Chlorophenyl)isoxazole is a heterocyclic compound that has been studied for its potential biological activities
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The specific interactions of 3-(4-Chlorophenyl)isoxazole with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Isoxazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . .
生化分析
Biochemical Properties
3-(4-Chlorophenyl)isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, 3-(4-Chlorophenyl)isoxazole can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of 3-(4-Chlorophenyl)isoxazole on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, in cancer cells, 3-(4-Chlorophenyl)isoxazole can induce apoptosis by activating pro-apoptotic genes and inhibiting survival pathways . Moreover, it can affect the production of reactive oxygen species (ROS), thereby impacting oxidative stress levels within cells .
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)isoxazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, 3-(4-Chlorophenyl)isoxazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenyl)isoxazole can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that 3-(4-Chlorophenyl)isoxazole remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)isoxazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
3-(4-Chlorophenyl)isoxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are excreted through the liver and kidneys . Additionally, 3-(4-Chlorophenyl)isoxazole can affect metabolic flux and alter the levels of certain metabolites within cells .
Transport and Distribution
The transport and distribution of 3-(4-Chlorophenyl)isoxazole within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its effective distribution to target sites . For instance, certain membrane transporters can actively transport 3-(4-Chlorophenyl)isoxazole into cells, where it accumulates and exerts its biological effects .
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)isoxazole is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it influences mitochondrial function and energy production . Additionally, 3-(4-Chlorophenyl)isoxazole can interact with nuclear proteins, affecting gene expression and chromatin structure .
属性
IUPAC Name |
3-(4-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLWVGGGFZWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449189 | |
| Record name | 3-(4-Chlorophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31301-39-0 | |
| Record name | 3-(4-Chlorophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective are 3-(4-Chlorophenyl)isoxazole derivatives at inhibiting mild steel corrosion in acidic environments?
A1: Research indicates that both (3-(4-chlorophenyl)isoxazole-5-yl)methanol (CPIM) and (3-(2,4 dichlorophenolisoxazole-5-yl)methanol (DCPIM) exhibit significant corrosion inhibition for mild steel in 1 M HCl solutions. [] These compounds act as mixed-type corrosion inhibitors, effectively suppressing both anodic and cathodic corrosion reactions. [] Their efficiency increases with higher concentrations and lower temperatures. []
Q2: What structural characteristics of 3-(4-Chlorophenyl)isoxazole derivatives contribute to their corrosion inhibition properties?
A2: While the provided research doesn't delve into specific structure-activity relationships for corrosion inhibition, it highlights that the presence of electron-donating groups, like the hydroxyl group in CPIM and DCPIM, likely plays a role. Additionally, the planar structure of 3-(4-Chlorophenyl)isoxazole, with a dihedral angle of 6.81° between the isoxazole and benzene rings, may facilitate adsorption onto the metal surface. [] This adsorption forms a protective layer, hindering the interaction between the corrosive environment and the metal surface. Further research is needed to fully elucidate the structure-activity relationships governing the corrosion inhibition properties of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)
![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)




